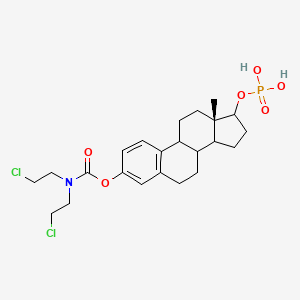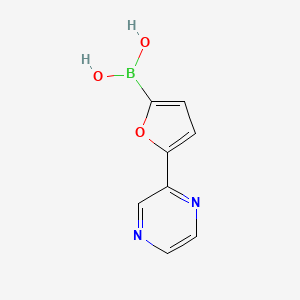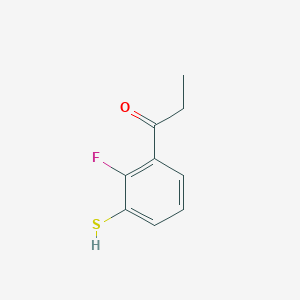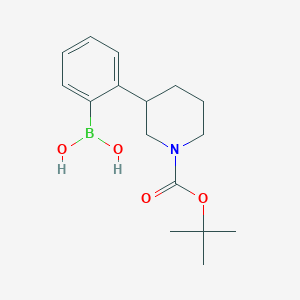
3-Cyclopropoxy-5-isopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-isopropylpyridine is an organic compound with the molecular formula C11H15NO2 It features a pyridine ring substituted with cyclopropoxy and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-isopropylpyridine can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable pyridine derivative. The reaction typically requires a cyclopropyl halide and a base, such as sodium hydride, to facilitate the formation of the cyclopropoxy group. The isopropyl group can be introduced via alkylation using isopropyl bromide in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-isopropylpyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxy-5-isopropylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-isopropylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide: Contains a sulfonamide group, which may confer different chemical and biological properties.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: A novel cyclopropanoid with a different substitution pattern on the aromatic ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its cyclopropoxy and isopropyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-propan-2-ylpyridine |
InChI |
InChI=1S/C11H15NO/c1-8(2)9-5-11(7-12-6-9)13-10-3-4-10/h5-8,10H,3-4H2,1-2H3 |
InChI Key |
QFPZANJJKRRUKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CN=C1)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(4-Mercapto-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14067901.png)
![2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14067909.png)
![7-Methoxy-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14067914.png)
![Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-3-nitro-](/img/structure/B14067925.png)
![Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate](/img/structure/B14067930.png)
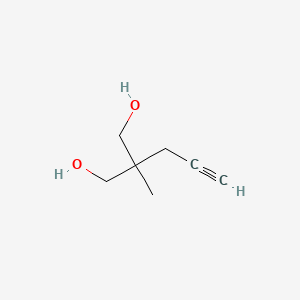
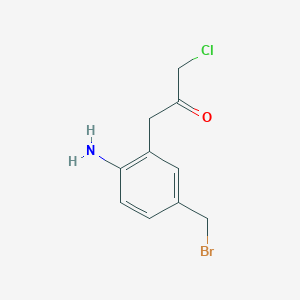
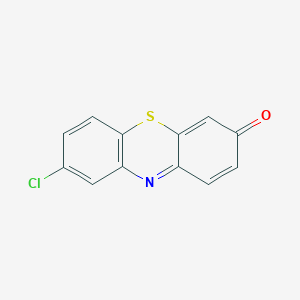
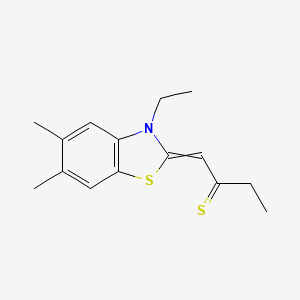
![4-(Dimethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14067952.png)
